molecular formula C10H7F3N2S B8432367 Thiocyanic acid, 2,3-dihydro-6-(trifluoromethyl)-1H-indol-5-yl ester

Thiocyanic acid, 2,3-dihydro-6-(trifluoromethyl)-1H-indol-5-yl ester

Cat. No. B8432367
M. Wt: 244.24 g/mol
InChI Key: SSEBBDRJWCZXIL-UHFFFAOYSA-N
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Patent
US06638953B2

Procedure details

A mixture of trifluoromethylindoline (D1) (9.7 g, 52 mmol) and potassium thiocyanate (10.09 g, 104 mmol) in methanol (200 ml) was treated with a solution of bromine (2.82 ml, 55 mmol) in methanol (35 ml) dropwise over 0.5 h at −5-0° C. The reaction mixture was allowed to warm to room temperature and stirred overnight then evaporated to dryness. The residue was partitioned between aqueous K2CO3 (100 ml) and dichloromethane (3×100 ml). The combined extracts were dried (Na2SO4) and evaporated and the residue chromatographed on silica using 2-30% ethyl acetate/petroleum ether as eluant to afford the title compound (9.1 g, 72%) as a yellow solid
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
10.09 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.82 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][NH:9]2)=[CH:5][CH:4]=1.[S-:14][C:15]#[N:16].[K+].BrBr>CO>[S:14]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][C:3]=1[C:2]([F:1])([F:12])[F:13])[NH:9][CH2:8][CH2:7]2)[C:15]#[N:16] |f:1.2|

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
FC(C1=CC=C2CCNC2=C1)(F)F
Name
potassium thiocyanate
Quantity
10.09 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.82 mL
Type
reactant
Smiles
BrBr
Name
Quantity
35 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between aqueous K2CO3 (100 ml) and dichloromethane (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica using 2-30% ethyl acetate/petroleum ether as eluant

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S(C#N)C=1C=C2CCNC2=CC1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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